molecular formula C6H6Cl2O2S B12555214 4-Chloro-3-(2-chloroethylidene)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione CAS No. 194300-89-5

4-Chloro-3-(2-chloroethylidene)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione

Cat. No.: B12555214
CAS No.: 194300-89-5
M. Wt: 213.08 g/mol
InChI Key: RRTSSFBEXNYTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(2-chloroethylidene)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-chloroethylidene)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves multi-step organic reactions. One common method includes the chlorination of a thiophene precursor followed by the introduction of the chloroethylidene group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-chloroethylidene)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydrothiophene derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Scientific Research Applications

4-Chloro-3-(2-chloroethylidene)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-Chloro-3-(2-chloroethylidene)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and chloroethylidene groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-formylcoumarin: Another chlorinated compound with applications in organic synthesis.

    Chloropyridine: A chlorinated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

4-Chloro-3-(2-chloroethylidene)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

194300-89-5

Molecular Formula

C6H6Cl2O2S

Molecular Weight

213.08 g/mol

IUPAC Name

4-chloro-3-(2-chloroethylidene)thiophene 1,1-dioxide

InChI

InChI=1S/C6H6Cl2O2S/c7-2-1-5-3-11(9,10)4-6(5)8/h1,4H,2-3H2

InChI Key

RRTSSFBEXNYTKP-UHFFFAOYSA-N

Canonical SMILES

C1C(=CCCl)C(=CS1(=O)=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.